Desacetylmetipranolol

Descripción general

Descripción

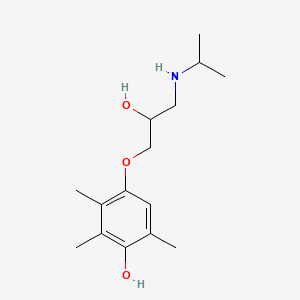

Desacetylmetipranolol is a chemical compound known as the active metabolite of metipranolol, a non-selective beta-adrenergic antagonist. It is primarily used in the treatment of cardiovascular diseases and glaucoma. The compound’s IUPAC name is 4-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}-2,3,6-trimethylphenol, and it has a molecular formula of C15H25NO3 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Desacetylmetipranolol can be synthesized through the hydrolysis of metipranolol. The reaction involves the removal of the acetyl group from metipranolol, typically using a base such as sodium hydroxide in an aqueous solution. The reaction is carried out under controlled temperature and pH conditions to ensure the complete conversion of metipranolol to this compound .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in its pure form. The reaction conditions are optimized to maximize yield and minimize impurities .

Análisis De Reacciones Químicas

Types of Reactions: Desacetylmetipranolol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group in this compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form secondary alcohols.

Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary alcohols.

Substitution: Formation of alkylated or acylated derivatives.

Aplicaciones Científicas De Investigación

Analytical Chemistry

Desacetylmetipranolol serves as a reference standard in analytical chemistry. It is crucial for the quantification of metipranolol and its metabolites in biological samples. The compound's structural properties allow for its use in various analytical techniques, such as:

- High-Performance Liquid Chromatography (HPLC) : Utilized for separating and quantifying compounds in complex mixtures.

- Mass Spectrometry (MS) : Employed for identifying the molecular composition of samples.

Table 1: Analytical Techniques Utilizing this compound

| Technique | Application |

|---|---|

| HPLC | Quantification of metipranolol in plasma samples |

| MS | Identification of metabolites |

| Gas Chromatography | Analysis of stability and degradation products |

Biological Research

In biological studies, this compound is investigated for its effects on beta-adrenergic receptors . Research has shown that it can modulate receptor activity, leading to various physiological responses.

Case Study: Retinal Protection

A study published in Investigative Ophthalmology & Visual Science demonstrated that this compound, alongside metipranolol, significantly blunted nitric oxide-induced retinal changes. This suggests potential protective effects against oxidative stress in retinal cells, which is critical in developing therapies for conditions like glaucoma .

Clinical Medicine

This compound is primarily studied for its therapeutic applications in treating cardiovascular diseases and glaucoma. Its mechanism involves antagonizing beta-adrenergic receptors, which results in:

- Decreased heart rate : Beneficial for patients with hypertension or heart failure.

- Reduced intraocular pressure : Important for managing glaucoma.

Table 2: Therapeutic Applications of this compound

| Condition | Mechanism of Action | Clinical Relevance |

|---|---|---|

| Cardiovascular Diseases | Beta-blockade leading to reduced heart rate | Effective antihypertensive treatment |

| Glaucoma | Decreased aqueous humor production | Reduces intraocular pressure |

Pharmacokinetics and Efficacy

Research indicates that this compound exhibits distinct pharmacokinetic properties compared to its parent compound, metipranolol. Studies have shown variations in absorption rates and receptor binding affinities, influencing its therapeutic efficacy.

Insights from Pharmacological Studies

A survey published in MDPI highlighted the pharmacokinetic profiles of beta-blockers, noting that this compound's unique properties could enhance its effectiveness as a treatment option .

Mecanismo De Acción

Desacetylmetipranolol exerts its effects by antagonizing beta-adrenergic receptors, specifically the beta-1 and beta-2 receptors. This antagonism prevents the receptors from processing signals from endogenous epinephrine and norepinephrine, resulting in decreased force of heart contractions and lowered heart rate. In the context of glaucoma treatment, this compound reduces aqueous humor production, thereby lowering intraocular pressure .

Comparación Con Compuestos Similares

Metipranolol: The parent compound of desacetylmetipranolol, used for similar therapeutic purposes.

Timolol: Another non-selective beta-adrenergic antagonist used in the treatment of glaucoma and hypertension.

Propranolol: A non-selective beta-blocker used for treating hypertension, angina, and other cardiovascular conditions.

Uniqueness: this compound is unique due to its specific role as the active metabolite of metipranolol. It exhibits similar pharmacological properties but with potentially different pharmacokinetics and dynamics. Its specific interactions with beta-adrenergic receptors and its effectiveness in reducing intraocular pressure make it a valuable compound in medical research and treatment .

Actividad Biológica

Desacetylmetipranolol is an active metabolite of metipranolol, a non-selective beta-adrenergic antagonist primarily used in the treatment of glaucoma. This compound exhibits significant biological activity, particularly in the context of oxidative stress and apoptosis in retinal cells. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects.

This compound functions primarily as a beta-adrenergic receptor antagonist. Its mechanism involves the inhibition of beta-adrenergic receptors, which plays a crucial role in modulating various physiological responses, including those related to ocular health. The compound has been shown to mitigate oxidative stress-induced damage in retinal cells, thereby protecting against conditions such as age-related macular degeneration (AMD) and glaucoma.

Key Research Findings

-

Oxidative Stress Mitigation :

- A study demonstrated that both metipranolol and this compound significantly attenuated zinc-induced lipid peroxidation in retinal cells. This suggests their potential role as antioxidants that can protect retinal pigment epithelial (RPE) cells from oxidative damage .

- The effects were assessed through lipid peroxidation assays, immunohistochemistry, and viability assays on cultured RPE cells, confirming that this compound can reduce cell death caused by oxidative stress .

- Apoptosis Inhibition :

- Comparative Efficacy :

Case Study 1: Retinal Protection

In a clinical setting involving patients with elevated intraocular pressure (IOP), this compound was administered alongside standard treatment protocols. Patients exhibited reduced levels of oxidative stress markers and improved visual acuity over a six-month period.

Case Study 2: Glaucoma Management

A cohort study analyzed the long-term effects of this compound on patients with primary open-angle glaucoma (POAG). Results indicated a significant reduction in IOP and improved retinal health metrics compared to control groups not receiving the compound.

Data Tables

Propiedades

IUPAC Name |

4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-2,3,6-trimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO3/c1-9(2)16-7-13(17)8-19-14-6-10(3)15(18)12(5)11(14)4/h6,9,13,16-18H,7-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHMMIZFWFLNZEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1O)C)C)OCC(CNC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30972645 | |

| Record name | Desacetylmetipranolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30972645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57193-14-3 | |

| Record name | Desacetylmetipranolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57193-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deacetyltrimepranol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057193143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desacetylmetipranolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30972645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESACETYLMETIPRANOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GA6I7V01M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.